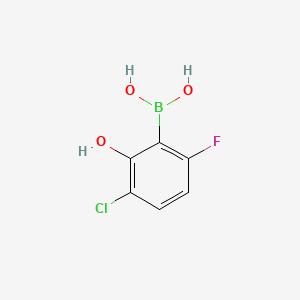![molecular formula C43H28N2 B13924436 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole typically involves a series of organic reactions, including Suzuki coupling reactions. The general synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of anthracene and naphthalene derivatives.
Coupling Reactions: The key step involves the Suzuki coupling reaction, where the anthracene derivative is coupled with the naphthalene derivative in the presence of a palladium catalyst and a base.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups such as halogens or nitro groups are introduced into the aromatic rings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is extensively used in the development of OLEDs and other optoelectronic devices due to its efficient blue-emitting properties.
Mécanisme D'action
The mechanism by which 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole exerts its effects is primarily related to its photophysical properties . The compound exhibits strong fluorescence due to the presence of anthracene and naphthalene moieties, which facilitate efficient energy transfer and emission. The molecular targets and pathways involved include:
Intramolecular π-Conjugation: The compound’s structure allows for efficient π-conjugation, leading to strong fluorescence.
Steric Hindrance:
Comparaison Avec Des Composés Similaires
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole can be compared with other similar compounds, such as :
9,10-Bis(phenylethynyl)anthracene: Known for its blue-emitting properties, but with different substituents affecting its photophysical properties.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another blue-emitting compound with variations in molecular structure leading to different emission efficiencies.
Anthracene-oxadiazole derivatives: These compounds have been explored for their use in OLEDs, with different substituents affecting their thermal and photophysical properties.
The uniqueness of this compound lies in its specific combination of anthracene and naphthalene moieties, which provide a balance of strong fluorescence and thermal stability, making it highly suitable for optoelectronic applications.
Propriétés
Formule moléculaire |
C43H28N2 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
1-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]-2-phenylbenzimidazole |
InChI |
InChI=1S/C43H28N2/c1-2-13-31(14-3-1)43-44-39-20-10-11-21-40(39)45(43)34-26-24-30(25-27-34)41-35-16-6-8-18-37(35)42(38-19-9-7-17-36(38)41)33-23-22-29-12-4-5-15-32(29)28-33/h1-28H |
Clé InChI |
PHBJYIUTTPNUBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=CC=CC=C9C=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
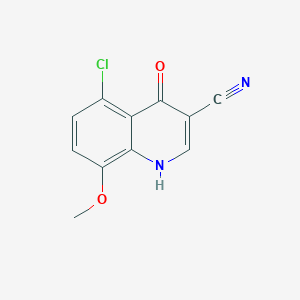
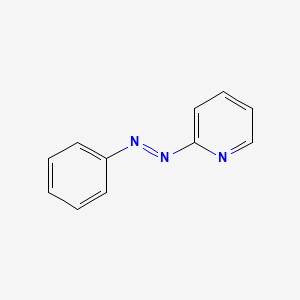
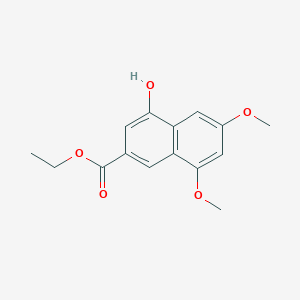
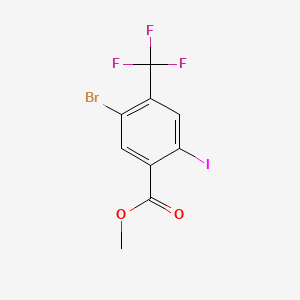
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
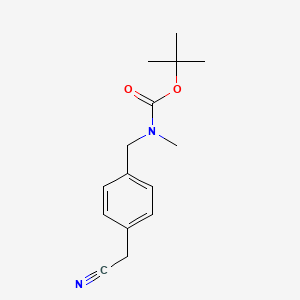
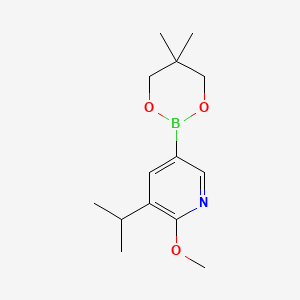
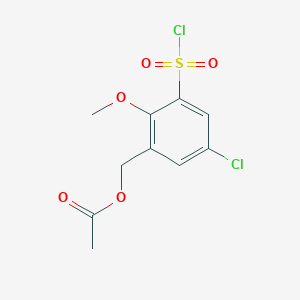
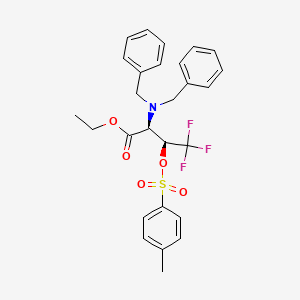
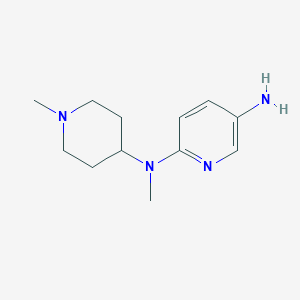
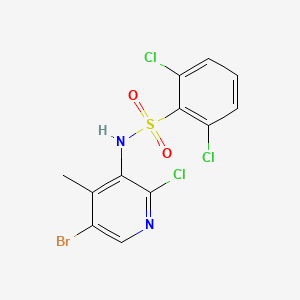
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)
